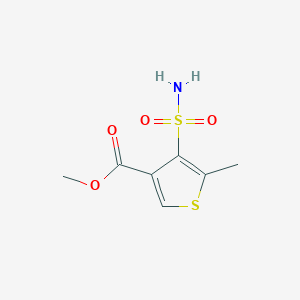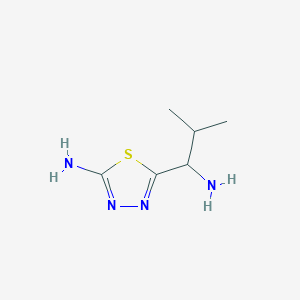
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group. This compound is known for its role in various biochemical and physiological processes, particularly in the metabolism of lipids and cholesterol. It is often used in scientific research as a reference substance for drug impurities and as a reagent in biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position of the steroid nucleus .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where glycoursodeoxycholic acid is treated with sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is purified through crystallization or chromatography techniques to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products:
Oxidation: Formation of 3-keto-glycoursodeoxycholic acid.
Reduction: Regeneration of glycoursodeoxycholic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of other bile acid derivatives and in analytical chemistry for the detection of specific functional groups.
Biology: Employed in studies of lipid metabolism and cholesterol homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in lipid metabolism, thereby influencing cholesterol levels and bile acid synthesis. The sulfonate group enhances its solubility and bioavailability, making it more effective in its biological roles .
Comparaison Avec Des Composés Similaires
- Glycodeoxycholic Acid 3-Sulfate Disodium Salt
- Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Lithocholic Acid 3-Sulfate Disodium Salt
Comparison: 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced solubility and a different spectrum of biological activity, making it particularly useful in specific research and therapeutic applications .
Propriétés
Numéro CAS |
71781-63-0 |
|---|---|
Formule moléculaire |
C₂₆H₄₁NNa₂O₉S |
Poids moléculaire |
589.65 |
Synonymes |
Cholane; Glycine derivative; N-[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)

![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)

